molecular formula C7H14O B3141575 5-Methyl-1-hexen-3-ol CAS No. 4798-46-3

5-Methyl-1-hexen-3-ol

Cat. No.: B3141575
CAS No.: 4798-46-3
M. Wt: 114.19 g/mol
InChI Key: AZAKXXGZWJWZLN-UHFFFAOYSA-N
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Description

5-Methyl-1-hexen-3-ol: is an organic compound with the molecular formula C7H14O . It is a member of the alcohol family and features a hydroxyl group (-OH) attached to a hexene chain with a methyl group at the fifth position. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing 5-Methyl-1-hexen-3-ol involves the Grignard reaction. This process typically starts with the reaction of 5-methyl-1-hexenyl magnesium bromide with formaldehyde, followed by hydrolysis to yield the desired alcohol.

    Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 5-methyl-1-hexene. The hydroboration step adds borane to the double bond, followed by oxidation with hydrogen peroxide to form the alcohol.

Industrial Production Methods:

    Catalytic Hydrogenation: In industrial settings, this compound can be produced through catalytic hydrogenation of 5-methyl-1-hexen-3-one. This method employs metal catalysts such as palladium or platinum under controlled conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methyl-1-hexen-3-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to halides.

Major Products:

    Oxidation: 5-Methyl-1-hexen-3-one.

    Reduction: 5-Methyl-1-hexanol.

    Substitution: 5-Methyl-1-hexen-3-chloride.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 5-Methyl-1-hexen-3-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is utilized in biochemical studies to understand enzyme-catalyzed reactions involving alcohols.

Medicine:

    Drug Development: It serves as a building block in the development of new drugs, particularly those targeting metabolic pathways involving alcohols.

Industry:

    Fragrance and Flavor Industry: this compound is used in the formulation of fragrances and flavors due to its pleasant odor.

Mechanism of Action

    Enzymatic Interactions: In biological systems, 5-Methyl-1-hexen-3-ol can be metabolized by alcohol dehydrogenases, leading to the formation of aldehydes or ketones. These metabolites can further participate in various biochemical pathways.

    Molecular Targets: The primary molecular targets include enzymes involved in alcohol metabolism, such as alcohol dehydrogenase and aldehyde dehydrogenase.

Comparison with Similar Compounds

    3-Methyl-5-hexen-3-ol: Similar in structure but with the methyl group at the third position.

    5-Methyl-1-hexyn-3-ol: Contains a triple bond instead of a double bond.

    3,5-Dimethyl-1-hexen-3-ol: Features an additional methyl group at the third position.

Uniqueness:

    Structural Configuration: The unique positioning of the methyl group and the double bond in 5-Methyl-1-hexen-3-ol imparts distinct chemical properties, making it valuable in specific synthetic applications.

    Reactivity: Its reactivity profile differs from similar compounds due to the presence of the double bond and the hydroxyl group, allowing for diverse chemical transformations.

Properties

IUPAC Name

5-methylhex-1-en-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-4-7(8)5-6(2)3/h4,6-8H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAKXXGZWJWZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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